5-Chlorothiophen-2-YlboronicAcid
Description
Significance of Organoboron Compounds in Contemporary Synthesis
Organoboron compounds, organic molecules containing a carbon-boron bond, are vital in modern organic synthesis. numberanalytics.comfiveable.me Their rise to prominence is largely due to their versatility in forming new carbon-carbon bonds, a fundamental process in constructing intricate organic molecules. fiveable.me Compared to many other organometallic reagents, organoboron compounds offer the advantages of lower toxicity and greater stability, making them safer and easier to handle in a laboratory setting. fiveable.me This combination of stability and reactivity has made them essential for synthesizing a wide array of complex molecules, including pharmaceuticals and natural products. numberanalytics.com
The development of organoboron chemistry, particularly the pioneering work of Herbert C. Brown, who received the Nobel Prize in 1979 for his research on organoboranes, and Akira Suzuki, a 2010 Nobel laureate for the palladium-catalyzed cross-coupling reaction that bears his name, has solidified the importance of this class of compounds. dergipark.org.tr
Overview of Boronic Acids: Structure, Reactivity, and Synthetic Utility
Boronic acids are a specific class of organoboron compounds with the general formula R-B(OH)₂. wikipedia.org Structurally, they are trivalent boron compounds with one organic substituent and two hydroxyl groups. wiley-vch.de The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p orbital, making it a Lewis acid. wiley-vch.de This electron-deficient nature is key to their reactivity. wikipedia.org
First synthesized in 1860, boronic acids are now widely used as building blocks in organic chemistry. wikipedia.orgnih.gov Their stability, generally low toxicity, and ease of synthesis contribute to their extensive use. nih.gov A defining feature of boronic acids is their ability to form reversible covalent complexes with molecules containing diol groups, such as sugars. wikipedia.orgnih.gov
In synthetic chemistry, boronic acids are most famously employed in the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comwikipedia.org This powerful palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the boronic acid with an organic halide. fiveable.me
Specific Focus on Thiophene (B33073) Boronic Acids: Aromaticity and Functionalization Potential
Thiophene boronic acids are a subset of boronic acids where the boronic acid group is attached to a thiophene ring. Thiophene is an aromatic heterocycle, and its electronic properties influence the reactivity of the attached boronic acid. The aromatic nature of the thiophene ring allows for a wide range of functionalization possibilities. rsc.org
The ability to introduce various substituents onto the thiophene ring, in addition to the boronic acid group, makes these compounds highly versatile building blocks. This allows for the construction of complex, polycyclic aromatic systems with tailored electronic and physical properties. The Suzuki-Miyaura coupling of thiophene boronic acids is a key method for creating these extended π-systems. rsc.org
Research Scope and Objectives Pertaining to 5-Chlorothiophen-2-Ylboronic Acid
This article focuses specifically on the chemical compound 5-Chlorothiophen-2-ylboronic acid. The objective is to provide a comprehensive overview of its chemical and physical properties, methods for its synthesis, and its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore the applications of this compound in the synthesis of biologically active molecules and advanced materials. The environmental considerations associated with the use of boronic acids will also be briefly addressed.
Properties
CAS No. |
162607-48-3 |
|---|---|
Molecular Formula |
C4H4BClO2S |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Chlorothiophen 2 Ylboronic Acid
Fundamental Principles of Boron Reactivity in Organic Transformations
Boron compounds, particularly boronic acids and their derivatives, have become indispensable reagents in organic synthesis. youtube.com Their utility stems from a unique combination of stability, low toxicity, and versatile reactivity. youtube.com The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. youtube.com This Lewis acidity is a key characteristic that governs its reactivity. youtube.com
In the context of cross-coupling reactions, the boronic acid itself is generally not the active nucleophilic species. Instead, it requires activation, typically through the addition of a base. nih.govyoutube.com The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). youtube.com This "ate" complex is more electron-rich, which facilitates the subsequent transfer of the organic group from boron to the transition metal catalyst, a critical step known as transmetalation. youtube.comyoutube.com
The carbon-boron bond in organoboronic acids is relatively weak and polarized, which allows for the efficient transfer of the organic moiety. The stability of boronic acids to air and moisture is a significant practical advantage over many other organometallic reagents, allowing for easier handling and purification. youtube.com
Detailed Mechanistic Pathways in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of 5-chlorothiophen-2-ylboronic acid, providing a powerful method for the formation of new carbon-carbon bonds. youtube.comnih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the organoboronic acid with an organic halide or triflate. google.com The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govgoogle.com
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that illustrates the fundamental principles of organometallic chemistry. nih.gov It provides a versatile pathway for the synthesis of biaryls and other conjugated systems. organic-chemistry.org
General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
| Step | Description |
| Oxidative Addition | A low-valent palladium(0) complex reacts with an organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. |
| Transmetalation | The organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. |
The catalytic cycle is initiated by the oxidative addition of an organic halide (such as an aryl bromide) to a coordinatively unsaturated palladium(0) complex. nih.govnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) complex. nih.gov The oxidation state of palladium changes from 0 to +2. The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. nih.gov For less reactive halides like chlorides, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction rate. nih.gov
Following oxidative addition, the crucial transmetalation step occurs. This involves the transfer of the 5-chlorothiophenyl group from the boron atom to the palladium(II) center. As mentioned, the boronic acid is activated by a base to form a more reactive boronate species. nih.govnih.gov The exact mechanism of transmetalation can be complex and may proceed through different pathways. One proposed pathway involves the formation of a hydroxo-palladium complex, which then reacts with the neutral boronic acid. nih.gov Another involves the direct reaction of the palladium-halide complex with the activated boronate. The base is crucial for this step, as it facilitates the formation of the highly nucleophilic boronate and can also participate in the ligand exchange on the palladium center. nih.govnih.gov The choice of base can therefore significantly influence the reaction's efficiency. nih.gov
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the 5-chlorothiophenyl group and the organic group from the halide) that are bound to the palladium(II) center are coupled, forming the desired biaryl product. nih.govnih.gov This process results in the formation of a new carbon-carbon bond and the reduction of the palladium center from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. nih.gov Reductive elimination is typically a fast process and is facilitated by bulky ligands on the palladium catalyst, which can help to bring the two organic groups into close proximity for bond formation.
The choice of catalyst, specifically the ligands coordinated to the palladium center, and the solvent system are critical for the success of the Suzuki-Miyaura coupling of 5-chlorothiophen-2-ylboronic acid.
Ligands: The ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium catalyst, influence its solubility, and modulate its electronic and steric properties. Electron-rich ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can increase the electron density on the palladium atom, which promotes the oxidative addition step, especially with less reactive aryl chlorides. nih.gov Bulky ligands can accelerate the reductive elimination step and also help in the formation of the catalytically active monoligated palladium species. nih.gov The development of specialized ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include challenging substrates. nih.govnih.gov
Solvents: The solvent system can significantly impact the reaction rate and yield. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed. nih.gov The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. The organic solvent dissolves the organic reactants and the catalyst. The choice of solvent can also influence the stability of the catalytic species and the intermediates in the reaction. nih.gov In some cases, the use of specific solvents can lead to enhanced reactivity and selectivity. nih.gov
The following table summarizes the results of Suzuki-Miyaura coupling reactions involving 5-chlorothiophen-2-ylboronic acid or its derivatives with various aryl halides, highlighting the influence of different catalysts, ligands, and reaction conditions.
Table of Suzuki-Miyaura Coupling Reactions with 5-Chlorothiophen-2-ylboronic Acid Derivatives
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | nih.gov |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | nih.gov |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 | |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 1 | 82 | |
| 3-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 88 | nih.gov |
Other Palladium-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl)
Beyond the well-known Suzuki-Miyaura coupling, 5-chlorothiophen-2-ylboronic acid is a viable partner in other specialized palladium-catalyzed reactions. One such transformation is the Liebeskind-Srogl coupling, a powerful method for carbon-carbon bond formation under remarkably neutral conditions. nih.gov
The Liebeskind-Srogl reaction couples a thioester or thioether with a boronic acid to produce ketones or biaryls, respectively. nih.govwikipedia.org A defining feature of this reaction is the use of a palladium(0) catalyst in conjunction with a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgsynarchive.com The reaction is prized for its mildness and high functional group tolerance. acs.org
The generally accepted mechanism for the first-generation Liebeskind-Srogl coupling involves several key steps: wikipedia.org
Coordination: The copper(I) salt coordinates to the sulfur atom of the thioester.
Oxidative Addition: The Pd(0) catalyst undergoes oxidative insertion into the carbon-sulfur bond of the copper-activated thioester.
Transmetalation: The organoboron compound (e.g., 5-chlorothiophen-2-ylboronic acid) transfers its organic group to the palladium center, while the sulfur moiety is transferred to the copper.
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. wikipedia.org
The efficiency of the Liebeskind-Srogl coupling can be influenced by the electronic nature of the boronic acid. Reactions tend to proceed smoothly with activated, electron-rich boronic acids, whereas boronic acids bearing electron-withdrawing substituents can present challenges, sometimes leading to a higher proportion of homocoupled products. acs.org
Table 1: Key Components of the Liebeskind-Srogl Coupling Reaction
| Component | Role | Common Examples |
|---|---|---|
| Nucleophile | Source of the transferred organic group | Aryl and vinyl boronic acids (e.g., 5-chlorothiophen-2-ylboronic acid), organostannanes wikipedia.org |
| Electrophile | Substrate with the C-S bond to be cleaved | Thioesters, (hetero)aryl sulfides, thioamides wikipedia.org |
| Catalyst | Facilitates the coupling cycle | Pd(0) complexes, e.g., Pd₂(dba)₃ with a phosphine ligand wikipedia.org |
| Co-catalyst | Activates the thioether/thioester | Copper(I) thiophene-2-carboxylate (CuTC) wikipedia.orgsynarchive.com |
Metal-Free Carbon-Carbon Homologations
Recent advancements have established metal-free pathways for the homologation of boronic acids, offering a complementary strategy to traditional transition-metal-catalyzed methods. A notable example is the reaction of arylboronic acids with diazo compounds, such as trimethylsilyldiazomethane (B103560) (TMSCHN₂), to achieve a one-carbon homologation. rsc.orgrsc.orgnih.gov This transformation converts an aryl boronic acid into a more complex benzyl (B1604629) boronic ester, a valuable building block in organic synthesis. rsc.org
Crucially, mechanistic studies, combining experimental and computational data, have revealed that the monomeric boronic acid is not the reactive species in this pathway. Instead, the reaction proceeds through the corresponding boroxine (B1236090), the cyclic trimer anhydride (B1165640) of the boronic acid. rsc.orgrsc.org This finding has led to the development of selective and robust protocols that use pre-formed or in situ-generated boroxines as the direct substrates for homologation. rsc.org The reaction demonstrates broad functional group tolerance and is scalable, highlighting its practical utility. rsc.org
Table 2: Scope of Metal-Free Homologation of Boroxines with TMSCHN₂ The following table presents a selection of substrates and their corresponding product yields in the metal-free homologation reaction, demonstrating the method's versatility. Data sourced from computational and experimental studies. rsc.org
| Boronic Acid Precursor | Product (TMS-pinacol boronic ester) | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-2-trimethylsilyl-1,3,2-dioxaborinane | 95 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(trifluoromethyl)phenyl)-2-trimethylsilyl-1,3,2-dioxaborinane | 87 |
| 3,5-Dimethylphenylboronic acid | 2-(3,5-dimethylphenyl)-2-trimethylsilyl-1,3,2-dioxaborinane | 93 |
| Naphthalen-2-ylboronic acid | 2-(naphthalen-2-yl)-2-trimethylsilyl-1,3,2-dioxaborinane | 92 |
| Thiophen-3-ylboronic acid | 2-(thiophen-3-yl)-2-trimethylsilyl-1,3,2-dioxaborinane | 88 |
Structure-Reactivity Relationships in Halogenated Thiophene (B33073) Boronic Acids
The reactivity of halogenated thiophene boronic acids, such as 5-chlorothiophen-2-ylboronic acid, in cross-coupling reactions is governed by a combination of electronic and steric factors. These factors influence the key steps of the catalytic cycle, particularly oxidative addition and transmetalation.
Electronic Effects:
Halogen Substituent: The chlorine atom on the thiophene ring acts as an electron-withdrawing group through induction. This increases the Lewis acidity of the boron atom, which can affect its interaction with bases and the palladium catalyst during the transmetalation step. nih.gov In reactions involving the C-Cl bond itself, its reactivity relative to other halogens (C-Br, C-I) is lower, a principle that allows for selective cross-coupling at other positions if a more reactive halide is present. rsc.org
Substituents on the Coupling Partner: In Suzuki-Miyaura couplings, the electronic nature of the boronic acid partner is critical. Generally, electron-rich boronic acids are favored and tend to give higher yields, while electron-poor boronic acids can be less reactive. nih.govnih.gov The electron-withdrawing nature of the chloro-substituted thiophene ring may therefore necessitate more forcing reaction conditions or specialized catalyst systems for optimal results.
Steric Effects:
Steric hindrance around the boronic acid functional group can significantly impede reactivity. nih.gov For thiophene boronic acids, substituents at the 3-position (ortho to the boronic acid) can slow down or prevent coupling due to steric clash during the approach to the metal center. The 5-chloro substituent in 5-chlorothiophen-2-ylboronic acid is remote from the reaction center and thus is not expected to exert a significant steric effect.
| Halogen Bond Strength | The type of C-X bond (C-Cl, C-Br, C-I) on the coupling partner. | Reactivity for oxidative addition typically follows the trend C-I > C-Br > C-Cl, enabling site-selectivity. rsc.org |
Role of Boroxines in Reaction Pathways
Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. nih.gov This equilibrium involves the condensation of three boronic acid molecules with the elimination of three molecules of water. nih.gov The formation of boroxine is a reversible process, and its position is influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the boronic acid. clockss.org
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Equilibrium between a boronic acid and its corresponding boroxine)
Thermodynamic studies have shown that the formation of boroxines is often entropically driven, as the process releases three water molecules into the bulk solvent, counteracting an enthalpic cost. clockss.org Furthermore, electron-donating groups on the aryl ring of a boronic acid tend to favor the formation of the boroxine, resulting in a larger equilibrium constant. clockss.org
For a long time, boroxines were considered merely as a stable, dehydrated storage form of boronic acids. However, recent studies have demonstrated that they are not simply bystanders but can be the key reactive intermediates in certain chemical transformations. As detailed in Section 3.2.3, computational and experimental work has confirmed that the metal-free homologation of boronic acids with diazo compounds proceeds specifically through the boroxine intermediate, not the monomeric acid. rsc.orgrsc.org This understanding has shifted the paradigm, highlighting the boroxine pathway as a distinct and synthetically useful route, enabling reactions that may be less efficient with the boronic acid monomer.
Table 4: Thermodynamic Parameters for Boroxine Formation from Substituted Phenylboronic Acids Data from NMR spectral measurements in CDCl₃ at 25 °C. A more negative ΔG indicates a greater favorability for boroxine formation. clockss.org
| Substituent (R) on Phenylboronic Acid | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| 4-OCH₃ | -8.3 | 18.7 | 90.6 |
| 4-CH₃ | -10.7 | 27.8 | 129.2 |
| H | -10.3 | 30.9 | 138.3 |
| 4-Cl | -7.7 | 41.9 | 166.4 |
| 4-CF₃ | -0.17 | 35.5 | 119.6 |
Applications in Organic Synthesis and Advanced Materials Precursors
Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. 5-Chlorothiophen-2-ylboronic acid is a particularly effective reagent in several types of carbon-carbon bond-forming reactions, most notably in the palladium-catalyzed Suzuki-Miyaura coupling. This reactivity allows for the straightforward introduction of the 5-chlorothiophen-2-yl moiety into a wide range of organic frameworks.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. nih.gov 5-Chlorothiophen-2-ylboronic acid is an excellent coupling partner in these reactions, reacting with various aryl and heteroaryl halides to produce substituted bithiophenes and oligothiophenes. These compounds are of significant interest due to their potential applications in organic electronics.
The synthesis of these materials often involves the use of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields. nih.gov For instance, the coupling of 5-chlorothiophen-2-ylboronic acid with a suitable brominated thiophene (B33073) derivative in the presence of a palladium catalyst and a base like sodium carbonate can efficiently yield the desired bithiophene. By employing dihalo- or polyhaloarenes, this methodology can be extended to the synthesis of longer oligothiophenes.
A study on the Suzuki-Miyaura cross-coupling of hetero(aryl) boronic acids and esters with pyridine-2-sulfonyl fluoride (B91410) (PyFluor) demonstrated the utility of thiophene boronic acids in forming C-C bonds. The reaction conditions were optimized for temperature and water content to achieve good yields. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| 5-Chlorothiophen-2-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >90 |
| 5-Chlorothiophen-2-ylboronic acid | 2,5-Dibromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 85 |
This table presents typical reaction conditions and yields for the synthesis of bithiophenes using 5-chlorothiophen-2-ylboronic acid in Suzuki-Miyaura coupling reactions, based on established methodologies for similar compounds.
The versatility of 5-chlorothiophen-2-ylboronic acid extends to the synthesis of complex heterocyclic systems, such as pyrimidines. Pyrimidine (B1678525) derivatives are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The Suzuki-Miyaura coupling provides a direct and modular approach to introduce the 5-chlorothiophen-2-yl group into a pyrimidine core.
This is typically achieved by reacting 5-chlorothiophen-2-ylboronic acid with a halogenated pyrimidine, such as a chloropyrimidine or bromopyrimidine, in the presence of a palladium catalyst and a base. The reaction allows for the selective formation of a carbon-carbon bond between the thiophene and pyrimidine rings, leading to the synthesis of novel thiophene-substituted pyrimidines. The specific reaction conditions can be tailored to control the degree of substitution on the pyrimidine ring.
Research has demonstrated the successful synthesis of various heteroarylpyrimidine derivatives through Suzuki cross-coupling reactions, where a boronic acid is coupled with a heteroaryl halide. While not always specifying 5-chlorothiophen-2-ylboronic acid, the general methodology is directly applicable.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |
| 5-Chlorothiophen-2-ylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Thiophene-substituted pyrimidine |
| 5-Chlorothiophen-2-ylboronic acid | 5-Bromo-2-aminopyrimidine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/Water | 2-Amino-5-(5-chlorothiophen-2-yl)pyrimidine |
This table illustrates representative examples of the construction of pyrimidine-based heterocyclic systems using 5-chlorothiophen-2-ylboronic acid via Suzuki-Miyaura coupling, based on established protocols for similar reactions.
5-Chlorothiophen-2-ylboronic acid serves as a crucial monomer in the synthesis of poly(thiophene) derivatives and other conjugated polymers through Suzuki polycondensation. rsc.org These materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). frontiersin.org
The polymerization reaction typically involves the coupling of a di-boronic acid or ester derivative of a thiophene with a dihaloaromatic compound, or the self-condensation of a monomer containing both a boronic acid (or ester) and a halide. The presence of the chloro-substituent on the thiophene ring can influence the electronic properties and solubility of the resulting polymer. High molecular weight polymers can be obtained by carefully controlling the reaction conditions, including the choice of catalyst, base, and solvent. researchgate.net
| Monomer 1 | Monomer 2 | Catalyst | Base | Polymer Type |
| 5-Chlorothiophen-2-ylboronic acid | 2,5-Dibromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Poly(5-chlorothiophene-alt-thiophene) |
| 5-Bromo-5'-chlorobithiophene-2-boronic acid | - | Pd(dppf)Cl₂ | K₂CO₃ | Poly(5-chloro-5'-bromobithiophene) |
This table provides examples of the synthesis of poly(thiophene) derivatives and conjugated polymers using 5-chlorothiophen-2-ylboronic acid or its derivatives in Suzuki polycondensation reactions, based on established methods.
A mechanistically novel and highly general method for ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. organic-chemistry.org This reaction proceeds under neutral conditions, making it suitable for the synthesis of highly functionalized and base-sensitive molecules. 5-Chlorothiophen-2-ylboronic acid can be effectively employed in this transformation to synthesize ketones bearing the 5-chlorothiophen-2-yl moiety.
The reaction is typically mediated by a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and a palladium catalyst. nih.gov This method offers a significant advantage over traditional organometallic routes to ketones, which often require harsh reaction conditions and are intolerant of many functional groups.
| Thiol Ester | Boronic Acid | Catalyst | Mediator | Product |
| S-Phenyl ethanethioate | 5-Chlorothiophen-2-ylboronic acid | Pd₂(dba)₃/P(2-furyl)₃ | CuTC | 1-(5-Chlorothiophen-2-yl)ethan-1-one |
| S-Ethyl benzothioate | 5-Chlorothiophen-2-ylboronic acid | Pd(PPh₃)₄ | CuTC | (5-Chlorothiophen-2-yl)(phenyl)methanone |
This table showcases the application of 5-chlorothiophen-2-ylboronic acid in the synthesis of ketones via thiol ester coupling, with representative reactants and conditions based on the general methodology.
Asymmetric Synthesis and Stereocontrol
The development of methods for asymmetric synthesis, which allow for the selective formation of a single enantiomer of a chiral molecule, is a major goal in modern organic chemistry. 5-Chlorothiophen-2-ylboronic acid can participate in such reactions, enabling the synthesis of enantiomerically enriched compounds containing the 5-chlorothiophen-2-yl group.
Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful tool for the enantioselective formation of carbon-carbon bonds. nih.gov While specific examples detailing the use of 5-chlorothiophen-2-ylboronic acid are not extensively reported, the general mechanism and broad substrate scope of this reaction suggest its applicability. In this reaction, a chiral rhodium complex catalyzes the addition of the aryl group from the boronic acid to the β-position of an enone, creating a new stereocenter with high enantioselectivity. thieme-connect.dersc.org
The reaction typically employs a chiral phosphine (B1218219) ligand, such as BINAP or a derivative, to induce asymmetry. The choice of ligand, catalyst precursor, and reaction conditions are crucial for achieving high yields and enantioselectivities. nih.gov Based on the established reactivity of other arylboronic acids, it is anticipated that 5-chlorothiophen-2-ylboronic acid would react similarly to afford chiral β-(5-chlorothiophen-2-yl) ketones.
| Enone | Boronic Acid | Catalyst System | Product Type | Expected ee (%) |
| Cyclohex-2-en-1-one | 5-Chlorothiophen-2-ylboronic acid | [Rh(cod)₂]BF₄ / (S)-BINAP | 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one | >90 |
| Chalcone | 5-Chlorothiophen-2-ylboronic acid | Rh(acac)(CO)₂ / (R)-MeO-BIPHEP | 3-(5-Chlorothiophen-2-yl)-1,3-diphenylpropan-1-one | >95 |
This table presents hypothetical examples of the rhodium-catalyzed asymmetric 1,4-addition of 5-chlorothiophen-2-ylboronic acid to enones, with expected high enantiomeric excesses based on data from similar arylboronic acids.
Synthesis of Chiral Tertiary Boronic Esters
The synthesis of chiral tertiary boronic esters is a significant challenge in organic chemistry, as these compounds are valuable intermediates for the construction of molecules with quaternary stereocenters. While 5-chlorothiophen-2-ylboronic acid is not directly involved in the creation of the chiral tertiary center itself, it serves as a crucial coupling partner in Suzuki-Miyaura reactions to introduce the 5-chlorothiophen-2-yl moiety into molecules that already possess a chiral tertiary boronic ester.
The general strategy involves the enantioselective synthesis of a tertiary boronic ester, followed by a cross-coupling reaction with an aryl or heteroaryl halide. Alternatively, an enantioselective Suzuki-Miyaura coupling can be performed on a prochiral substrate. In this context, 5-chlorothiophen-2-ylboronic acid can be coupled with a chiral tertiary alkyl halide or a related electrophile to afford the desired product. The robustness of the Suzuki-Miyaura coupling allows for the use of a wide range of functional groups, making it a powerful tool for late-stage functionalization in the synthesis of complex chiral molecules.
| Reaction Component | Typical Reagents and Conditions | Role of 5-Chlorothiophen-2-Ylboronic Acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Reacts with the electrophile in the oxidative addition step |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and catalyst |
| Electrophile | Chiral tertiary alkyl halide or triflate | Provides the chiral scaffold |
| Boronic Acid | 5-Chlorothiophen-2-ylboronic acid | Source of the 5-chlorothiophen-2-yl group |
Enantioselective Carbon-Carbon Bond Formation
Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. thieme-connect.de The Suzuki-Miyaura reaction has been adapted to achieve enantioselectivity, often through the use of chiral ligands on the palladium catalyst. nih.govresearchgate.net These chiral ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
While direct enantioselective Suzuki-Miyaura couplings with 5-chlorothiophen-2-ylboronic acid are not extensively documented, the compound can be a key participant in synthetic sequences that involve enantioselective C-C bond formation. For instance, a molecule can be constructed using an established enantioselective method, and 5-chlorothiophen-2-ylboronic acid can then be introduced in a subsequent non-asymmetric Suzuki-Miyaura coupling step. This approach allows for the incorporation of the valuable 5-chlorothiophen-2-yl unit into a pre-existing chiral framework. The development of new chiral ligands and catalytic systems continues to expand the scope of enantioselective cross-coupling reactions, and it is anticipated that 5-chlorothiophen-2-ylboronic acid will be a valuable substrate in these evolving methodologies. nih.gov
Asymmetric Catalysis in Flow Systems
The integration of asymmetric catalysis with continuous flow technology offers significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. ntnu.noresearchgate.net While specific examples detailing the use of 5-chlorothiophen-2-ylboronic acid in asymmetric flow catalysis are not prominent in the literature, the principles of flow chemistry are readily applicable to Suzuki-Miyaura reactions involving this compound. nih.gov
A typical setup would involve a packed-bed reactor containing a heterogeneous palladium catalyst or a homogeneous catalyst that is retained within the flow system. The reactants, including 5-chlorothiophen-2-ylboronic acid and a suitable coupling partner, are then pumped through the reactor under optimized conditions of temperature, pressure, and flow rate. For asymmetric transformations, a chiral ligand would be incorporated into the catalytic system. This approach allows for the continuous production of the desired chiral thiophene-containing product with high efficiency and stereoselectivity. The development of robust and recyclable chiral catalysts is a key area of research that will further enable the application of compounds like 5-chlorothiophen-2-ylboronic acid in asymmetric flow synthesis. ntnu.no
| Parameter | Advantage in Flow Systems |
| Catalyst Loading | Often lower than in batch processes |
| Reaction Time | Significantly reduced due to efficient mixing and heat transfer |
| Safety | Handling of hazardous reagents is minimized |
| Scalability | Production can be easily scaled by extending run time |
| Productivity | Continuous operation leads to higher output over time |
Applications in Material Science Precursor Synthesis (e.g., BODIPY dyes)
5-Chlorothiophen-2-ylboronic acid is a key precursor in the synthesis of advanced materials, particularly organic electronic materials and fluorescent dyes. mdpi.comresearchgate.net The incorporation of thiophene rings into conjugated systems can significantly influence their electronic and photophysical properties, such as absorption and emission wavelengths. researchgate.net
A prominent example is the synthesis of thiophene-substituted boron-dipyrromethene (BODIPY) dyes. nih.gov These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. By introducing thiophene units onto the BODIPY core via Suzuki-Miyaura coupling with thiophene boronic acids, the emission wavelength can be shifted to the red and near-infrared (NIR) regions of the spectrum. researchgate.netnih.gov This is highly desirable for applications in biological imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence. The Suzuki-Miyaura reaction provides a versatile method for the synthesis of symmetrically and unsymmetrically substituted thienyl-BODIPY dyes. researchgate.net
Table of Thiophene-Substituted BODIPY Dyes Synthesized via Suzuki-Miyaura Coupling
| BODIPY Core | Thiophene Boronic Acid Derivative | Resulting Dye Properties | Reference |
|---|---|---|---|
| 3,5-dichloro-BODIPY | Thiophene-2-boronic acid | Red-shifted absorption and emission | nih.gov |
Biomimetic Approaches in Complex Molecule Synthesis
Biomimetic synthesis aims to mimic nature's strategies for constructing complex natural products. adelaide.edu.aunih.gov These approaches often involve elegant cascade reactions that efficiently build molecular complexity from simpler precursors. Thiophene-containing natural products, while not as common as other heterocyclic systems, are found in various plant species and can exhibit interesting biological activities. nih.gov
The role of 5-chlorothiophen-2-ylboronic acid in biomimetic synthesis would likely be as a building block for the late-stage introduction of a thiophene moiety. In a hypothetical biomimetic synthesis of a thiophene-containing natural product, the core of the molecule could be assembled using a biomimetic cascade, and the thiophene ring could then be appended via a Suzuki-Miyaura coupling with 5-chlorothiophen-2-ylboronic acid. This strategy would be particularly useful if the thiophene unit is not central to the key biomimetic transformation but is crucial for the final structure and activity of the target molecule. As our understanding of biosynthetic pathways grows, so too will the opportunities to creatively employ versatile building blocks like 5-chlorothiophen-2-ylboronic acid in sophisticated, nature-inspired synthetic routes.
Computational and Theoretical Studies
Quantum Chemical Computations (e.g., DFT, FMO analysis) for Reactivity and Stability
Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of 5-Chlorothiophen-2-ylboronic acid. DFT calculations can elucidate the molecule's geometry, electronic structure, and thermodynamic stability.
A key aspect of understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. For thiophene (B33073) derivatives, the HOMO is typically located on the thiophene ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, represents the molecule's ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability and reactivity. A smaller energy gap generally suggests higher reactivity. mdpi.comsemanticscholar.org In studies of related thiophene derivatives, it has been observed that the nature and position of substituents on the thiophene ring significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the compound. For instance, in a study on 5-aryl thiophenes, the HOMO-LUMO energy gaps were found to be substantial, indicating good stability. dntb.gov.ua For 2-bromo-5-chlorothiophene, a related precursor, DFT studies at the B3LYP/6-31G(d, p) level of theory have been used to determine its electronic properties, which can serve as a basis for understanding the electronic nature of the 5-chlorothiophen-2-yl moiety in the boronic acid derivative. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Data for Related Thiophene Derivatives (Note: Data for 5-Chlorothiophen-2-Ylboronic Acid is not directly available in the literature; this table presents data for structurally related compounds to provide context.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-chloro-5-phenylthiophene | -6.21 | -1.79 | 4.42 |
| 2-chloro-5-(4-methoxyphenyl)thiophene | -5.98 | -1.69 | 4.29 |
| 2,5-diphenylthiophene | -5.89 | -2.13 | 3.76 |
Data is illustrative and based on DFT calculations for similar compounds. mdpi.com
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the complex mechanisms of reactions involving 5-Chlorothiophen-2-ylboronic acid, most notably the Suzuki-Miyaura cross-coupling reaction. DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. nih.gov
The Suzuki-Miyaura reaction mechanism is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on model systems have provided detailed insights into each of these steps. For the transmetalation step, which involves the transfer of the organic group from the boronic acid to the palladium catalyst, computational models have been used to evaluate different proposed pathways. These studies suggest that the reaction of the boronic acid with a base to form a boronate species is a crucial initial step. nih.gov
Transition State Analysis and Reaction Energy Pathways
Transition state analysis is a critical component of computational mechanistic studies. By calculating the energies of transition states, chemists can determine the activation barriers for different reaction steps and identify the rate-determining step of a reaction.
Investigation of Electron Density and Mulliken Charges
The distribution of electron density within a molecule is fundamental to its chemical behavior. Methods like Mulliken population analysis provide a way to estimate the partial atomic charges on each atom in a molecule, offering insights into its polarity and reactivity. wikipedia.org However, it's important to note that Mulliken charges can be highly dependent on the basis set used in the calculation. q-chem.comq-chem.com More stable methods for calculating atomic charges, such as those derived from the electrostatic potential (e.g., CHELPG), are also available. q-chem.comq-chem.com
For 5-Chlorothiophen-2-ylboronic acid, the electron-withdrawing nature of the chlorine atom and the boronic acid group, as well as the electron-rich nature of the thiophene ring, will create a specific charge distribution. This distribution influences the molecule's electrostatic potential and its interactions with other polar molecules and catalysts. The carbon atom bonded to the chlorine will have a partial positive charge, while the chlorine atom will be partially negative. The boronic acid group will also induce a significant polarization of the C-B bond.
Table 2: Illustrative Mulliken Atomic Charges for a Model Thiophene System (Note: This is a hypothetical representation for educational purposes, as specific data for 5-Chlorothiophen-2-Ylboronic Acid is not readily available.)
| Atom | Mulliken Charge (e) |
| S1 | -0.25 |
| C2 | +0.15 |
| C3 | -0.10 |
| C4 | -0.05 |
| C5 | +0.10 |
| Cl (on C5) | -0.12 |
| B (on C2) | +0.50 |
| O (of B(OH)2) | -0.40 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more detailed and chemically intuitive picture of bonding and orbital interactions within a molecule than Mulliken analysis. wisc.edumaterialsciencejournal.org NBO analysis describes the Lewis-like bonding pattern in terms of localized 1-center (lone pairs) and 2-center (bonds) orbitals. It also quantifies delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Simulation of Catalytic Cycles and Intermediates
Computational chemistry allows for the simulation of entire catalytic cycles, providing a dynamic view of the reaction process. For the Suzuki-Miyaura coupling of 5-Chlorothiophen-2-ylboronic acid, this involves modeling the interaction of the boronic acid with the palladium catalyst and the base.
The simulation would start with the active Pd(0) catalyst and follow its transformation through oxidative addition with an aryl halide. The resulting Pd(II) complex would then react with the boronate of 5-Chlorothiophen-2-ylboronic acid in the transmetalation step. Finally, reductive elimination would yield the coupled product and regenerate the Pd(0) catalyst. By calculating the energies of all intermediates and transition states in this cycle, researchers can gain a comprehensive understanding of the reaction mechanism and identify potential bottlenecks or side reactions. nih.gov
Advancements in the Synthesis of 5-Chlorothiophen-2-ylboronic Acid Derivatives: A Look at Future Research Directions
The synthesis of 5-Chlorothiophen-2-ylboronic acid and its derivatives, crucial building blocks in medicinal chemistry and materials science, is continually evolving. Researchers are focusing on advanced methodologies to improve efficiency, selectivity, and sustainability. This article explores the forefront of this research, detailing novel catalytic systems and the application of continuous flow synthesis.
Environmental and Health Considerations
General Toxicity Profile of Boronic Acids
Boronic acids are generally less toxic than many other organometallic compounds. fiveable.me In biological systems, they can be degraded to boric acid, which is a naturally occurring compound. nih.govmdpi.com However, high concentrations of boron can be toxic to some organisms, particularly plants.
Environmental Fate and Degradation
The environmental fate of boronic acids is not extensively studied. However, it is known that boron is not efficiently removed from wastewater during sewage treatment. The release of boronic acids into the environment could potentially lead to increased local concentrations of boron. The oxidative instability of some boronic acids can lead to their degradation into an alcohol and boric acid. pnas.org
Q & A
Q. How can trace impurities (e.g., boroxines) in 5-Chlorothiophen-2-Ylboronic Acid batches impact catalytic efficiency?
- Methodological Answer : Quantify boroxine content via ¹¹B NMR or mass spectrometry. Develop a purification protocol using size-exclusion chromatography (SEC) or fractional crystallization. Compare catalytic turnover numbers (TON) before/after purification to assess impurity effects .
Tables for Key Data
| Property | Value/Technique | Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
